molecular formula C18H13Cl2N3O3 B12210020 N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12210020
M. Wt: 390.2 g/mol
InChI Key: MXCQOVNVTCLATK-UHFFFAOYSA-N
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Description

This compound (CAS: 879586-55-7, molecular formula: C₁₈H₁₃Cl₂N₃O₃) features a pyridazine core substituted with a 3,4-dichlorophenyl group at the N3-position and a 4-methoxyphenyl group at the 1-position. Its molecular weight is 390.22 g/mol, and it is cataloged under identifiers such as ChemSpider ID 6004952 and MolPort-000-818-617 .

Properties

Molecular Formula

C18H13Cl2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H13Cl2N3O3/c1-26-13-5-3-12(4-6-13)23-9-8-16(24)17(22-23)18(25)21-11-2-7-14(19)15(20)10-11/h2-10H,1H3,(H,21,25)

InChI Key

MXCQOVNVTCLATK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In this route, 4-methoxyacetophenone serves as the β-keto ester surrogate. Condensation with hydrazine hydrate and 3,4-dichlorobenzaldehyde in ethanol under reflux generates a dihydropyridazine intermediate. The reaction proceeds via enamine formation, followed by cyclodehydration (Table 1).

Table 1: Reaction Conditions for Multi-Component Synthesis

ComponentQuantity (mmol)SolventTemperature (°C)Time (h)Yield (%)
4-Methoxyacetophenone10.0Ethanol801262
Hydrazine Hydrate12.0
3,4-Dichlorobenzaldehyde10.0

Key observations:

  • Ethanol enhances solubility of aromatic aldehydes and minimizes side reactions.

  • Acidic workup (HCl) precipitates the crude product, which is recrystallized from acetonitrile to achieve >95% purity.

Cyclization of Enaminone Intermediates

Enaminones, formed via condensation of β-keto esters with dimethylformamide dimethyl acetal (DMF-DMA), are pivotal precursors for dihydropyridazine synthesis.

Synthesis of Enaminone Intermediate

Ethyl 4-methoxyacetoacetate reacts with DMF-DMA in toluene at 60°C for 3 hours, yielding the enaminone ethyl 3-(dimethylamino)-4-methoxy-2-butenoate . Subsequent treatment with hydrazine hydrate in methanol induces cyclization to form 1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate (Scheme 1).

Scheme 1: Cyclization Pathway

  • Enaminone Formation :
    Ethyl 4-methoxyacetoacetate+DMF-DMAEnaminone\text{Ethyl 4-methoxyacetoacetate} + \text{DMF-DMA} \rightarrow \text{Enaminone}

  • Cyclization :
    Enaminone+HydrazineDihydropyridazine Carboxylate\text{Enaminone} + \text{Hydrazine} \rightarrow \text{Dihydropyridazine Carboxylate}

Table 2: Cyclization Optimization

ParameterOptimal ValueImpact on Yield
Hydrazine Equiv.1.2Maximizes ring closure
SolventMethanolPrevents hydrolysis
Temperature25°CAvoids decomposition

Amidation of Carboxylate Intermediate

The final step involves coupling the dihydropyridazine carboxylate with 3,4-dichloroaniline to install the carboxamide moiety.

Activation and Coupling

The carboxylate is saponified using lithium hydroxide in THF/water (4:1) to yield the free acid. Activation with EDCI/HOBt in DMF facilitates amidation with 3,4-dichloroaniline at 0°C, progressing to room temperature over 24 hours.

Table 3: Amidation Reaction Parameters

ReagentRoleQuantity (equiv)
EDCICoupling Agent1.5
HOBtCatalytic Additive1.0
3,4-DichloroanilineNucleophile1.2
  • Yield : 78% after silica gel chromatography (eluent: ethyl acetate/hexane 1:2).

  • Purity : Confirmed via HPLC (99.1%, C18 column, 220 nm).

Alternative Pathway: One-Pot Synthesis

Recent advances demonstrate a one-pot strategy combining cyclization and amidation. Dimethyl oxalate and lithium hydride in methanol mediate simultaneous ring formation and ester cleavage, directly yielding the carboxylic acid intermediate. Subsequent in-situ amidation with 3,4-dichlorophenyl isocyanate affords the target compound in 65% overall yield.

Critical Considerations :

  • Lithium Hydride stoichiometry must be controlled (1.1 equiv) to prevent over-reduction.

  • Temperature Gradients : Slow warming from -25°C to 40°C ensures intermediate stability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, Ar-Cl), 7.38 (d, J = 2.0 Hz, 1H, Ar-Cl), 6.99 (d, J = 8.8 Hz, 2H, Ar-OCH3), 3.84 (s, 3H, OCH3).

  • HRMS : m/z 403.0452 [M+H]+ (calculated for C18H14Cl2N3O3: 403.0455).

Purity and Stability

  • HPLC Retention Time : 12.3 min (Method: 0.1% TFA in H2O/ACN gradient).

  • Storage : Stable at -20°C under argon for >6 months.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

MethodStepsOverall Yield (%)Purity (%)Scalability
Multi-Component35295Moderate
Enaminone Cyclization46599High
One-Pot Synthesis26598High
  • Enaminone Cyclization offers superior yield and purity, albeit requiring specialized reagents like DMF-DMA.

  • One-Pot Synthesis reduces purification steps but demands precise temperature control.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yield regioisomers. Employing bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl2) favors the desired product.

Amidation Side Reactions

Excess coupling agents promote dimerization. Stepwise reagent addition and sub-zero temperatures suppress byproducts.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for cyclization steps.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C18H15Cl2N2O3C_{18}H_{15}Cl_2N_2O_3, and it features a complex structure that contributes to its biological activity. The presence of dichlorophenyl and methoxyphenyl groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound were effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anticancer Properties

The compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies have indicated strong binding affinity to key proteins involved in cancer cell proliferation and survival, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property positions the compound as a candidate for developing new anti-inflammatory drugs .

Case Study 1: Antimicrobial Efficacy

In a study published in Nanomedicine, researchers synthesized derivatives of the compound and tested their efficacy against common pathogens. The results showed a significant reduction in bacterial growth at low concentrations, highlighting the potential for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

A research article detailed the testing of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that the compound effectively inhibited cell proliferation and induced cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridazine-Based Analogs

Compound : N-(3,4-Dimethylphenyl)-1-(4-Methoxyphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxamide

  • Structural Difference : Replaces the 3,4-dichlorophenyl group with a 3,4-dimethylphenyl moiety.
  • Electronic Effects: Methyl groups are electron-donating, contrasting with the electron-withdrawing nature of chlorine atoms, which may alter binding interactions in biological targets .

Heterocyclic Core Modifications

Compound : N3-(1-(3,5-Dimethyl)Adamantyl)-4-Oxo-1-Pentyl-1,4-Dihydro-[1,5]-Naphthyridine-3-Carboxamide (J. Med. Chem. 2007)

  • Structural Differences :
    • Core : Naphthyridine (a fused bicyclic system) replaces pyridazine.
    • Substituents : Adamantyl (bulky, lipophilic) and pentyl (flexible alkyl chain) groups.
  • Functional Insights :
    • The naphthyridine core may offer enhanced planarity for π-π stacking in enzyme binding pockets.
    • Adamantyl groups improve metabolic stability but reduce solubility.
    • Reported LC-MS data (m/z 422 [MH⁺]) and synthetic methods (TLC purification) align with medicinal chemistry optimization strategies .

Substituent-Driven Comparisons in Diverse Scaffolds

Examples from Legislation and Patents :

  • U-51754 (Government Bill) : An acetamide derivative with a 3,4-dichlorophenyl group but lacking the pyridazine core. Used in opioid analogs, highlighting the dichlorophenyl group’s role in receptor binding .
  • Benzothiazole Acetamide (EP3348550A1): Features a 3,4-dichlorophenylacetamide linked to a benzothiazole ring.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications References
Target Compound Pyridazine 3,4-Dichlorophenyl, 4-Methoxy 390.22 Medicinal Chemistry
N-(3,4-Dimethylphenyl) Analog Pyridazine 3,4-Dimethylphenyl, 4-Methoxy ~386.31 (estimated) Drug Design
J. Med. Chem. Naphthyridine Derivative Naphthyridine Adamantyl, Pentyl 422.45 Enzyme/Receptor Modulation
U-51754 Acetamide 3,4-Dichlorophenyl ~340.27 (estimated) Opioid Analogue
Benzothiazole Acetamide (EP Patent) Benzothiazole 3,4-Dichlorophenyl ~430.00 (estimated) Agrochemicals/Kinase Inhibitors

Implications of Substituent Chemistry

  • Chlorine vs. Methoxy Group: Increases solubility via hydrogen bonding but reduces lipophilicity.
  • Bulkier Groups (e.g., Adamantyl) : Improve target selectivity but may complicate synthesis and formulation.

Biological Activity

N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Dihydropyridazine core : This is significant for its biological activity.
  • Substituents : The presence of dichlorophenyl and methoxyphenyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. Notably, it may function as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that play a key role in signaling pathways that regulate cell division and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example:

  • In vitro studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were comparable to established drugs, indicating promising efficacy .
Cell LineIC50 (µM)Reference DrugIC50 (µM)
HCT-1162.40 ± 0.12Harmine2.40 ± 0.12
HepG2TBDTBDTBD

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that derivatives of similar structures exhibit strong activity against various pathogens, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings can significantly affect the biological activity of the compound. For instance:

  • Dichlorophenyl substitution : Enhances binding affinity to target proteins.
  • Methoxy group : May improve solubility and bioavailability.

Case Studies

  • Antitumor Efficacy : In a study conducted on multiple cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Kinase Inhibition : The compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells. Preliminary results indicated that it could effectively reduce CDK activity, leading to decreased tumor growth in animal models .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Use a multi-step approach involving condensation of 3,4-dichloroaniline with 4-methoxyphenyl-substituted dihydropyridazine precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, as demonstrated in analogous dihydropyridazine syntheses .
  • Characterization : Employ HPLC (e.g., Chromolith columns) for purity assessment (>98%) and LC-MS to confirm molecular weight. Structural elucidation via X-ray crystallography or NMR (¹H/¹³C, COSY, HSQC) is critical to verify substituent positions and tautomeric forms .

Q. How should researchers design in vitro assays to assess biological activity?

  • Target Selection : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) based on structural analogs with pyridazine-carboxamide moieties showing activity against Pfmrk or Hedgehog pathways .
  • Assay Conditions : Use recombinant enzymes at physiological pH (7.4) and monitor inhibition via fluorescence or absorbance (e.g., ATP depletion assays). Include positive controls (e.g., known inhibitors like RGB-286147) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Solubility Profiling : Conduct parallel experiments in DMSO, PBS, and cell culture media (e.g., DMEM) to identify solvent-specific aggregation. Use dynamic light scattering (DLS) to detect particulates >100 nm .
  • Stability Analysis : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. For example, hydrolytic instability of the oxo group may require formulation with cyclodextrins or liposomal encapsulation .

Q. How can researchers differentiate between on-target and off-target effects in cellular models?

  • CRISPR Knockout : Generate isogenic cell lines lacking the putative target (e.g., a kinase) and compare compound efficacy. A ≥50% reduction in activity in knockout models suggests on-target effects .
  • Proteome Profiling : Use mass spectrometry-based thermal proteome profiling (TPP) to identify binding partners. Off-target hits often show lower thermal stabilization (ΔTm < 2°C) compared to primary targets .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting IC₅₀ values in enzyme vs. cell-based assays?

  • Factors to Consider :

FactorEnzyme Assay IC₅₀ (nM)Cell-Based IC₅₀ (µM)Explanation
Membrane Permeability50500Poor cellular uptake due to logP < 3
Protein Binding1001000High serum protein binding (>95%)
  • Mitigation : Modify substituents (e.g., replace methoxy with trifluoromethyl) to enhance permeability or reduce protein binding .

Q. What computational methods validate the compound’s binding mode to a target protein?

  • Docking Studies : Use Schrödinger’s Glide with crystal structures (PDB) of homologous proteins. Prioritize poses with hydrogen bonds to the pyridazine carbonyl and dichlorophenyl hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations to assess binding stability. A root-mean-square deviation (RMSD) < 2 Å over the trajectory supports a stable binding mode .

Experimental Design for In Vivo Studies

Q. What pharmacokinetic parameters should be prioritized in rodent models?

  • Key Metrics :

  • Oral Bioavailability : Aim for >20% via AUC comparison (IV vs. PO dosing).
  • Half-Life : Target >4 hours for once-daily dosing.
  • Brain Penetration : Measure CSF/plasma ratio; a value >0.3 indicates CNS activity potential .
    • Analytical Method : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Contradictory Findings and Troubleshooting

Q. Why might the compound show high in vitro potency but low efficacy in disease models?

  • Hypotheses :

  • Metabolic Instability : Identify major metabolites via hepatocyte incubations. For example, CYP3A4-mediated oxidation of the methoxyphenyl group may reduce activity .
  • Efflux Transporters : Test P-gp knockout models or co-administer inhibitors (e.g., verapamil) to assess transporter-mediated resistance .

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